



Application Notes and Protocols: Synthesis of DSPE-PEG1000-YIGSR

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis, purification, and characterization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-1000]-YIGSR (DSPE-PEG1000-YIGSR). This lipopeptide conjugate is of significant interest in drug delivery and tissue engineering due to the targeting capabilities of the YIGSR peptide. The YIGSR sequence, derived from the laminin $\beta1$ chain, interacts with the 67 kDa laminin binding protein (LBP), promoting adhesion and spreading of various cell types, including endothelial cells, fibroblasts, and smooth muscle cells.[1][2][3][4]

Overview of the Synthesis Strategy

The synthesis of **DSPE-PEG1000-YIGSR** is typically achieved through the formation of a stable amide bond between the carboxylated terminus of DSPE-PEG1000-COOH and the N-terminal amine of the YIGSR peptide. This reaction is commonly facilitated by carbodiimide chemistry, utilizing activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). An alternative strategy involves the use of a maleimide-functionalized DSPE-PEG to react with a cysteine-modified YIGSR peptide. This document will focus on the EDC/NHS coupling method.

Experimental Protocols Materials and Reagents



- DSPE-PEG1000-COOH (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-1000])[5][6]
- YIGSR peptide (Tyr-Ile-Gly-Ser-Arg)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Dialysis membrane (MWCO 1 kDa)
- Deionized (DI) water
- · Acetonitrile (ACN), HPLC grade
- Trifluoroacetic acid (TFA), HPLC grade
- Standard laboratory glassware and equipment (round bottom flasks, magnetic stirrer, rotary evaporator, lyophilizer)

Synthesis of DSPE-PEG1000-YIGSR via EDC/NHS Coupling

This protocol outlines the steps for conjugating the YIGSR peptide to DSPE-PEG1000-COOH.

Step 1: Activation of DSPE-PEG1000-COOH

- Dissolve DSPE-PEG1000-COOH (1 equivalent) in anhydrous DMF in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add NHS (1.5 equivalents) and EDC-HCl (1.5 equivalents) to the solution.
- Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-activated ester. The progress of the activation can be monitored by thin-layer chromatography (TLC).



Step 2: Conjugation with YIGSR Peptide

- In a separate flask, dissolve the YIGSR peptide (1.2 equivalents) in anhydrous DMF.
- Add a small amount of an organic base such as TEA or DIPEA (2-3 equivalents) to the peptide solution to deprotonate the N-terminal amine.
- Slowly add the peptide solution to the activated DSPE-PEG1000-NHS ester solution from Step 1.
- Allow the reaction to proceed at room temperature for 24-48 hours with continuous stirring.

Step 3: Quenching and Purification

- After the reaction is complete (as monitored by TLC or LC-MS), quench any unreacted NHS
 esters by adding a small amount of water.
- Transfer the reaction mixture to a dialysis membrane (1 kDa MWCO) and dialyze against DI
 water for 48 hours with frequent water changes to remove unreacted peptide, EDC, NHS,
 and other small molecule impurities.
- Freeze-dry the dialyzed solution to obtain the crude DSPE-PEG1000-YIGSR product as a white powder.

Purification by Reverse-Phase HPLC (RP-HPLC)

Further purification of the crude product is essential to isolate the desired conjugate from unreacted DSPE-PEG1000 and other byproducts.

- Column: C18 reverse-phase column.
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30-60 minutes), followed by a hold at 95% B and re-equilibration at 5% B.[7]



- Detection: UV detection at 220 nm and 280 nm (for the tyrosine residue in YIGSR).
- Procedure: Dissolve the lyophilized crude product in a minimal amount of the initial mobile phase composition. Inject the solution onto the equilibrated HPLC column. Collect fractions corresponding to the major peak that elutes at a retention time distinct from the starting materials.
- Post-Purification: Pool the pure fractions and lyophilize to obtain the final DSPE-PEG1000-YIGSR product.

Characterization of DSPE-PEG1000-YIGSR

2.4.1. Mass Spectrometry

- Technique: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.[7][8][9][10][11]
- Purpose: To confirm the successful conjugation by identifying the molecular weight of the final product. The expected mass will be the sum of the molecular weights of DSPE-PEG1000 and the YIGSR peptide, minus the mass of a water molecule.

2.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Technique: ¹H-NMR Spectroscopy.[9][10]
- Purpose: To confirm the presence of both the DSPE-PEG component and the YIGSR
 peptide in the final conjugate. Characteristic peaks for the fatty acid chains of DSPE, the
 ethylene glycol repeats of PEG, and the amino acid residues of YIGSR should be identifiable
 in the spectrum.

2.4.3. Fourier-Transform Infrared (FTIR) Spectroscopy

- Technique: FTIR Spectroscopy.[9]
- Purpose: To identify the formation of the amide bond. The spectrum should show characteristic peaks for amide I and amide II bands.



Quantitative Data Summary

The following table should be used to record experimental data for the synthesis of **DSPE-PEG1000-YIGSR**.

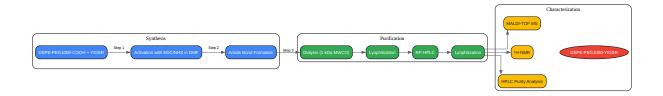


Parameter	Value	Units	Notes
Reactants			
DSPE-PEG1000- COOH Mass	mg		
Molar Amount of DSPE-PEG1000- COOH	mmol		
YIGSR Peptide Mass	mg	-	
Molar Amount of YIGSR Peptide	mmol	_	
EDC-HCI Mass	mg	_	
NHS Mass	mg	_	
Reaction Conditions		_	
Solvent	e.g., Anhydrous DMF	_	
Reaction Temperature	°C	_	
Reaction Time	hours	_	
Yield		_	
Crude Product Mass	mg		
Crude Yield	%	-	
Purified Product Mass	mg	-	
Final Yield	%	-	
Purity		-	
HPLC Purity	%	Determined by peak area	
Characterization			_



Expected Molecular Weight (MALDI-TOF)	Da
Observed Molecular Weight (MALDI-TOF)	Da

Visualizations Experimental Workflow

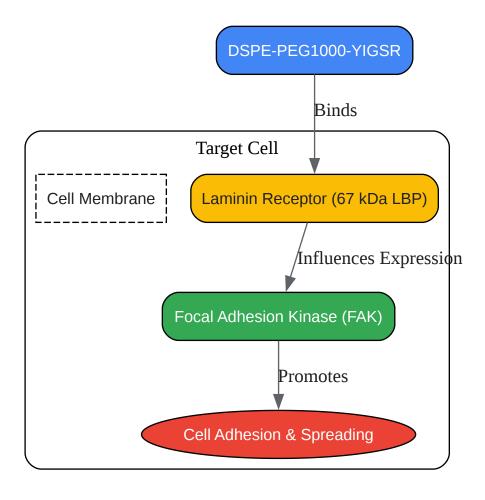


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Caption: Workflow for the synthesis, purification, and characterization of **DSPE-PEG1000-YIGSR**.

YIGSR Signaling Interaction





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Caption: Simplified diagram of YIGSR peptide interaction with its cell surface receptor.

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